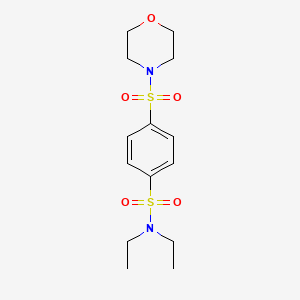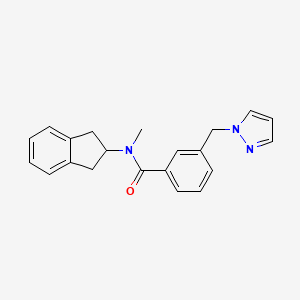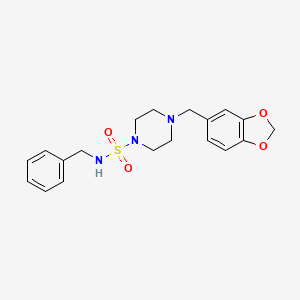
N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide is a chemical compound with the molecular formula C14H23N3O3S. It is known for its unique structure, which includes a morpholine ring and sulfonamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide typically involves the reaction of N,N-diethyl-4-aminobenzenesulfonamide with morpholine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Common solvents like dichloromethane or toluene
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamide derivatives
科学的研究の応用
N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N~1~,N~1~-diethyl-4-(morpholinylsulfonyl)-1,2-benzenediamine
- N~1~,N~1~-diethyl-4-(morpholinylsulfonyl)-1,3-benzenediamine
Uniqueness
N~1~,N~1~-diethyl-4-(morpholinosulfonyl)-1-benzenesulfonamide is unique due to its specific combination of a morpholine ring and sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
N,N-diethyl-4-morpholin-4-ylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-3-15(4-2)22(17,18)13-5-7-14(8-6-13)23(19,20)16-9-11-21-12-10-16/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHIQXIBVLWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(ethoxymethyl)-4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423352.png)

![4-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5423364.png)
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5423369.png)
![N-{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5423376.png)
![(4aS*,8aR*)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5423378.png)

![(4E)-N-[(2-chloro-6-fluorobenzyl)oxy]-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-imine](/img/structure/B5423388.png)
![2-[4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5423390.png)
![N-{4-[(3-pyridinylamino)carbonyl]phenyl}-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B5423398.png)

![1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]](/img/structure/B5423446.png)
![6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5423454.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5423467.png)
